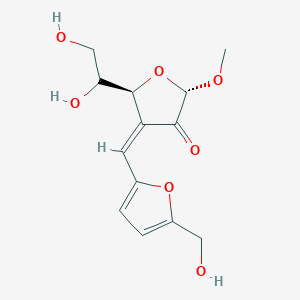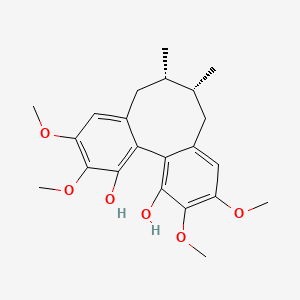![molecular formula C25H31ClN2O6 B1255242 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate CAS No. 872460-86-1](/img/no-structure.png)
1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATTO 610-2 is an organic heterotetracyclic compound and an organic perchlorate salt. It has a role as a fluorochrome. It contains an ATTO 610-2(1+).
Applications De Recherche Scientifique
Synthesis and Structural Insights
- The compound has been synthesized through reactions involving N-monosubstituted 1,2-diamino-benzenes and butane-2, 3-dione in acidic solutions, contributing to the field of heterocyclic chemistry and the synthesis of quinoxalinium perchlorates. This process highlights the compound's relevance in synthesizing diverse heterocyclic structures (Schelz & Priester, 1975).
Intermediates for Synthesis of Heteroaromatic Compounds
- Research indicates its utility as an intermediate in the synthesis of various six-membered heteroaromatic compounds. It reacts with simple amidines to yield 1,3,5-triazines and with N,N-dimethylamidines to produce pyrimidines. This suggests its application in complex organic synthesis and the generation of diverse molecular structures (Boyd, Lindley, & Nicolaou, 1984).
Photocatalytic Applications
- The compound has been used in oxidative photocyclization processes under visible light irradiation, suggesting its potential role in photocatalytic applications. This demonstrates its significance in photochemistry and the synthesis of quinolinium salts (Sawicka et al., 2019).
Applications in Dye Synthesis
- It has been identified as a precursor for conventional and new-type dyes, playing a critical role in the field of dye chemistry and materials science. This shows its applicability in the development of new dyes and pigments (Schelz, 1978).
Fluorescence and Photonic Applications
- Derivatives of this compound have been explored for their bright fluorescence properties in solution, suggesting applications in fluorescence spectroscopy and the development of fluorescent markers for biomedical applications (Galunov et al., 2003).
Electrochemical Studies
- Electrochemical reduction studies of similar quinolinium salts indicate potential applications in electrochemistry and materials science, particularly in exploring redox properties of related compounds (Cox et al., 1999).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate involves the condensation of 2,3,4,11-tetrahydronaphtho[2,3-g]quinoline with dimethylamine followed by carboxylation of the resulting intermediate. The perchlorate salt is then formed by reaction with perchloric acid.", "Starting Materials": [ "2,3,4,11-tetrahydronaphtho[2,3-g]quinoline", "Dimethylamine", "Carbon dioxide", "Perchloric acid" ], "Reaction": [ "Step 1: Condensation of 2,3,4,11-tetrahydronaphtho[2,3-g]quinoline with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinoline.", "Step 2: Carboxylation of the intermediate with carbon dioxide in the presence of a catalyst such as palladium on carbon to form 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinoline.", "Step 3: Formation of the perchlorate salt by reaction of the intermediate with perchloric acid." ] } | |
| 872460-86-1 | |
Formule moléculaire |
C25H31ClN2O6 |
Poids moléculaire |
491 g/mol |
Nom IUPAC |
4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoic acid;perchlorate |
InChI |
InChI=1S/C25H30N2O2.ClHO4/c1-25(2)21-15-20(26(3)4)10-9-17(21)13-19-14-18-7-5-11-27(12-6-8-24(28)29)23(18)16-22(19)25;2-1(3,4)5/h9-10,13-16H,5-8,11-12H2,1-4H3;(H,2,3,4,5) |
Clé InChI |
SLQQGEVQWLDVDF-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-(1,2-benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile;hydrochloride](/img/structure/B1255162.png)

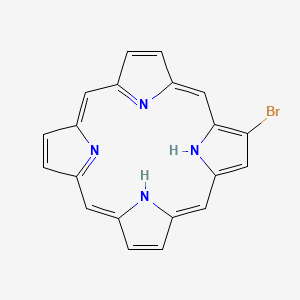
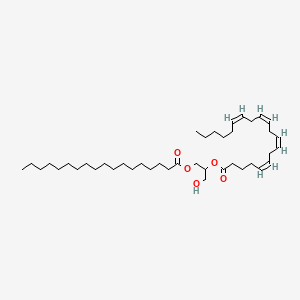
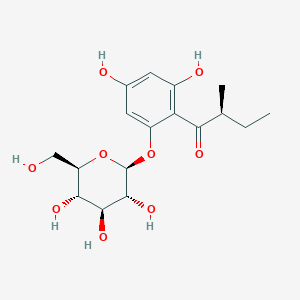
![3,4-Dihydro-2H-naphtho[1,2-b]pyran](/img/structure/B1255171.png)
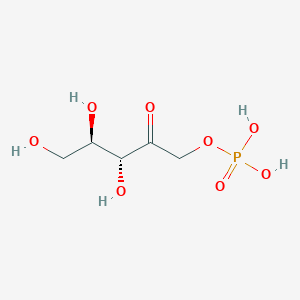


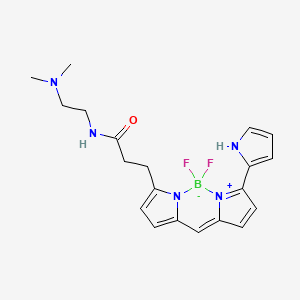
![(5R,9S,10R,13S,14S,17S)-17-[(2R,3R,5R)-5-(3,3-dimethyloxiran-2-yl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255179.png)
